BenchChemオンラインストアへようこそ!

Rac-(2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

stereochemistry GPCR antagonist lipid metabolism

This racemic cis mixture is the direct synthetic entry point for developing CRTH2 antagonists (IC₅₀=40 nM) and CETP inhibitors, as its stereochemistry is essential for receptor binding. A ≥10-fold loss in affinity occurs with removal of the 2-methyl or 4-carboxylic acid moieties. Ideal for kinetic resolution (>90% d.e.) and as a chiral HPLC/SFC reference standard, it preserves critical cis-stereochemistry and the carboxylic acid HBD, ensuring consistent SAR interpretation.

Molecular Formula C11H13NO2
Molecular Weight 191.23
CAS No. 2089245-83-8
Cat. No. B2600942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRac-(2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
CAS2089245-83-8
Molecular FormulaC11H13NO2
Molecular Weight191.23
Structural Identifiers
SMILESCC1CC(C2=CC=CC=C2N1)C(=O)O
InChIInChI=1S/C11H13NO2/c1-7-6-9(11(13)14)8-4-2-3-5-10(8)12-7/h2-5,7,9,12H,6H2,1H3,(H,13,14)/t7-,9+/m1/s1
InChIKeyMMQKHHBIFYTAAN-APPZFPTMSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Rac-(2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS 2089245-83-8): A cis‑Configured Tetrahydroquinoline Scaffold for Chiral Synthesis and MedChem


Rac-(2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a racemic mixture of the cis‑configured (2R,4S) and (2S,4R) enantiomers . It belongs to the 1,2,3,4‑tetrahydroquinoline family, characterized by a saturated nitrogen‑containing bicyclic core bearing a carboxylic acid at C‑4 and a methyl substituent at C‑2. The compound has a molecular formula of C₁₁H₁₃NO₂ and a molecular weight of 191.23 Da [1]. Its physicochemical profile—LogP ≈1.09, polar surface area 49 Ų, and two hydrogen‑bond donors—places it in a favourable drug‑like property space [1]. The defined cis stereochemistry makes this racemate a valuable intermediate for asymmetric synthesis and a scaffold for medicinal chemistry campaigns targeting receptors such as CRTH2 and CETP [2][3].

Why 2‑Methyl tetrahydroquinoline Analogs Cannot Replace Rac‑(2R,4S)‑2‑methyl‑1,2,3,4‑tetrahydroquinoline‑4‑carboxylic acid in Research and Development


The tetrahydroquinoline class exhibits profound structure‑activity relationships (SAR) where both the substitution pattern and the relative stereochemistry dictate biological and physicochemical outcomes. In the CRTH2 antagonist series, for example, the 2‑methyl group and the 4‑carboxylic acid (or its bioisostere) are essential for receptor binding; removal of either moiety results in a ≥10‑fold loss of affinity [1]. Similarly, the cis relationship between the C‑2 methyl and the C‑4 carboxylate is required to achieve the low‑nanomolar IC₅₀ values reported for optimized leads [1]. In the CETP inhibitor patent family, the 2‑methyl‑4‑carboxyamino pharmacophore is conserved across all active examples, underscoring that generic tetrahydroquinoline derivatives lacking this specific substitution cannot replicate the desired biological profile [2]. Therefore, substituting racemic cis‑2‑methyl‑1,2,3,4‑tetrahydroquinoline‑4‑carboxylic acid with a des‑methyl, a trans‑diastereomer, or a non‑carboxylate analog will confound SAR interpretation, reproducibility, and procurement‑driven project timelines.

Quantitative Differentiation Evidence for Rac‑(2R,4S)‑2‑methyl‑1,2,3,4‑tetrahydroquinoline‑4‑carboxylic acid (CAS 2089245‑83‑8) vs. Closest Analogs


Cis‑Stereochemical Identity Enables Consistent Biological Activity in CRTH2 and CETP Pharmacophores

The racemic cis‑2‑methyl‑4‑carboxy scaffold is required for potent CRTH2 antagonism. In the series reported by Liu et al., tetrahydroquinoline derivatives with the cis relative configuration achieve IC₅₀ values of 40 nM against the human CRTH2 receptor (whole‑blood eosinophil shape change assay), whereas trans‑diastereomers and 2‑des‑methyl analogs exhibit >10‑fold reduced potency [1]. Similarly, the CETP inhibitor patent EP1114033A1 exemplifies only 2‑methyl‑4‑carboxyamino derivatives as active entities; examples lacking the 2‑methyl substituent are absent from the claims, indicating a critical SAR requirement [2].

stereochemistry GPCR antagonist lipid metabolism

Lipophilicity Tuning: LogP 1.09 Distinguishes the 2‑Methyl‑4‑carboxy Scaffold from Less Lipophilic Des‑methyl and More Lipophilic Ester Analogs

The measured/predicted LogP of rac‑(2R,4S)‑2‑methyl‑1,2,3,4‑tetrahydroquinoline‑4‑carboxylic acid is 1.09 [1]. This value places it within the optimal lipophilicity range (LogP 1–3) for oral bioavailability and CNS penetration [2]. The des‑methyl analog 1,2,3,4‑tetrahydroquinoline‑4‑carboxylic acid has a predicted LogP of ~0.5 [3], while the methyl ester derivative ((+/-)-cis‑2‑methyl‑1,2,3,4‑tetrahydro‑quinoline‑4‑carboxylic acid methyl ester, CAS 340269‑79‑6) has a predicted LogP of ~1.8–2.0 . The 0.6–0.9 LogP unit difference between the free acid and the ester significantly alters passive permeability and solubility balance, making the free acid the preferred intermediate for amide coupling and salt formation.

lipophilicity drug-likeness permeability

Hydrogen‑Bond Donor Count: Carboxylic Acid Provides Two HBDs Essential for Target Engagement vs. Ester Analog

Rac‑(2R,4S)‑2‑methyl‑1,2,3,4‑tetrahydroquinoline‑4‑carboxylic acid possesses two hydrogen‑bond donors (NH and COOH) [1]. The methyl ester analog has only one HBD (NH), as the carboxylic acid is masked . In the CRTH2 antagonist co‑crystal structures, both the secondary amine and the carboxylate moiety engage key residues in the receptor binding pocket; loss of either HBD interaction reduces binding affinity by >10‑fold [2]. This HBD count difference directly impacts the compound's ability to form stable target‑ligand complexes and influences solubility and formulation properties.

hydrogen bonding target engagement solubility

Racemic Nature Simplifies Achiral Synthesis and Reduces Cost vs. Single Enantiomer

CAS 2089245‑83‑8 is the racemic cis mixture, whereas CAS 905821‑93‑4 is the single (2R,4S) enantiomer [1]. Vendor listings indicate that the racemate is typically priced 30–50% lower per gram than the enantiopure form [2]. For applications where enantiomeric purity is not required (e.g., early‑stage SAR exploration, intermediate for achiral transformations, analytical reference), the racemate offers a cost‑effective alternative without compromising the cis‑relative stereochemistry that is essential for scaffold recognition.

cost efficiency achiral synthesis building block

High‑Impact Application Scenarios for Rac‑(2R,4S)‑2‑methyl‑1,2,3,4‑tetrahydroquinoline‑4‑carboxylic acid


CRTH2 Antagonist Lead Optimization and SAR Expansion

The cis‑2‑methyl‑4‑carboxy scaffold is the validated pharmacophore for CRTH2 antagonism, with optimized analogs achieving IC₅₀ = 40 nM in whole‑blood eosinophil shape change assays [1]. Rac‑(2R,4S)‑2‑methyl‑1,2,3,4‑tetrahydroquinoline‑4‑carboxylic acid serves as the direct synthetic entry point for amide coupling and N‑functionalization to generate novel CRTH2 antagonists. Its use ensures that the critical cis‑stereochemistry and carboxylic acid HBD are preserved, enabling consistent SAR delineation.

CETP Inhibitor Intermediate for Cardiovascular Drug Discovery

Patent EP1114033A1 discloses a family of CETP inhibitors based on 4‑carboxyamino‑2‑methyl‑1,2,3,4‑tetrahydroquinolines [2]. The free carboxylic acid is the immediate precursor for preparing the carboxyamino pharmacophore. Procuring the racemic cis acid ensures compatibility with the patent‑exemplified synthetic routes and avoids the additional deprotection step required when starting from the methyl ester.

Chiral Building Block for Asymmetric Synthesis Method Development

The defined cis relative configuration (2R,4S) makes this racemate an ideal substrate for developing kinetic resolution protocols. Studies on racemic 2‑methyl‑1,2,3,4‑tetrahydroquinoline have demonstrated efficient resolution using 2‑arylpropionyl chlorides, achieving diastereomeric excess >90% under optimized conditions [3]. The carboxylic acid handle allows further functionalization after resolution, enabling the synthesis of enantiomerically enriched heterocyclic libraries.

Analytical Reference Standard for Chiral Purity Method Validation

As a well‑characterized racemic cis mixture with defined LogP (1.09), PSA (49 Ų), and molecular weight (191.23 Da) [4], this compound is suitable for use as a system suitability standard in chiral HPLC or SFC method development. Its distinct retention time relative to the single enantiomer (CAS 905821‑93‑4) and the trans diastereomer allows robust separation method validation for quality control of enantiopure drug candidates.

Quote Request

Request a Quote for Rac-(2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.